molecular formula C11H14O B3111995 1-Cyclopropyl-2-phenylethanol CAS No. 18729-52-7

1-Cyclopropyl-2-phenylethanol

Cat. No. B3111995
CAS RN: 18729-52-7
M. Wt: 162.23 g/mol
InChI Key: CJFLOXYDQAYJDR-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-phenylethanol” is a chemical compound with the molecular formula C11H14O . It is also known as “2-cyclopropyl-1-phenylethan-1-ol” and has a molecular weight of 162.23 g/mol .


Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2-phenylethanol” is 1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclopropyl-2-phenylethanol” are not available, it’s worth noting that cyclopropanes can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .


Physical And Chemical Properties Analysis

“1-Cyclopropyl-2-phenylethanol” is a powder at room temperature . It has a melting point of 37-40°C . The compound has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Self-Organization in Liquid Phase

A study explored the impact of steric hindrance and aromaticity on self-assembling phenomena in liquid phases, using alcohols including 1-cyclopropyl-2-phenylethanol. It was found that the phenyl ring in such molecules significantly affects self-organization through O–H···O interactions, influencing the packing of molecules at short- and medium-range scales (Nowok et al., 2021).

Activation of Alcohols in Chemical Synthesis

Research has shown that aromatic cations can activate alcohols like 1-cyclopropyl-2-phenylethanol, converting them into alkyl chlorides. This process primarily proceeds via the S(N)2 mechanism, offering a novel pathway for alcohol activation in chemical syntheses (Kelly & Lambert, 2009).

Synthesis of Cyclopropyl Amines and Cyclopropanols

A method for synthesizing cyclopropyl amines from enamines using 1-cyclopropyl-2-phenylethanol has been demonstrated. This approach presents an advantage over traditional cyclopropanation reagents, providing a new route for preparing cyclopropyl amines and related compounds (Kadikova et al., 2015).

Safety and Hazards

The safety information for “1-Cyclopropyl-2-phenylethanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for “1-Cyclopropyl-2-phenylethanol” are not available, it’s worth noting that cyclopropane-containing compounds are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties .

properties

IUPAC Name

1-cyclopropyl-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFLOXYDQAYJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310653
Record name α-Cyclopropylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-phenylethanol

CAS RN

18729-52-7
Record name α-Cyclopropylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18729-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopropylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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